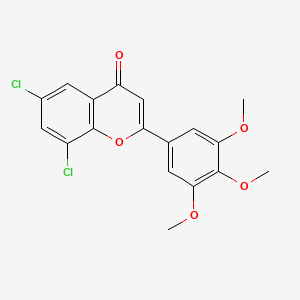

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2O5/c1-22-15-4-9(5-16(23-2)18(15)24-3)14-8-13(21)11-6-10(19)7-12(20)17(11)25-14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUZWUKUFPGOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate substituted phenols with 6,8-dichloro-4H-chromen-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

Antiproliferative Effects

Research has indicated that 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one possesses significant antiproliferative effects against various cancer cell lines. A study published in Frontiers in Pharmacology demonstrated that this compound inhibits the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the downregulation of key signaling pathways associated with cancer cell proliferation and survival .

Monoamine Oxidase Inhibition

The compound has also been studied for its role as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are known for their potential in treating depression and anxiety disorders. The inhibition of MAO-A by KKR-1 suggests its possible therapeutic applications in managing mood disorders associated with cancer patients .

Antioxidant Activity

In addition to its antiproliferative properties, KKR-1 exhibits antioxidant activity. This is critical in mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its overall therapeutic potential .

Prostate Cancer Treatment

A notable case study involved the treatment of prostate cancer using this compound in combination with standard chemotherapy. The results showed enhanced efficacy in reducing tumor size compared to chemotherapy alone. Patients reported fewer side effects and improved quality of life during the treatment .

Neuroprotective Effects

Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that KKR-1 could reduce neuronal cell death induced by oxidative stress and inflammation. This positions the compound as a potential candidate for further research in neuroprotective therapies .

Applications Summary Table

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase-A (MAO-A). By binding to the active site of MAO-A, it prevents the breakdown of monoamines, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the context of its antiproliferative effects on prostate cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between KKR-1 and related compounds, along with their biological implications:

Notes:

- Trimethoxyphenyl (TMP) motif : Critical for binding to the colchicine site of β-tubulin, as seen in KKR-1 and other tubulin inhibitors .

- Chlorine vs.

Physicochemical and Computational Insights

- DFT Analysis : Studies on 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one () reveal that chloro substituents increase electron-withdrawing effects, altering HOMO-LUMO gaps and influencing reactivity. Similar effects are expected in KKR-1 .

- Solubility and Stability : Hydroxyl groups (e.g., KKR-4, KKR-5) improve aqueous solubility but may reduce metabolic stability. KKR-1’s lack of hydroxyl groups likely enhances membrane permeability but requires prodrug strategies for formulation (cf. combretastatin A-4 prodrugs in ) .

Biological Activity

Overview

6,8-Dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative recognized for its potential biological activities, particularly in the field of cancer research. This compound features a chromenone structure with two chlorine atoms at positions 6 and 8, and a 3,4,5-trimethoxyphenyl group at position 2. Its molecular formula is , with a molecular weight of approximately 359.18 g/mol.

The synthesis of this compound typically involves the condensation of substituted phenols with 6,8-dichloro-4H-chromen-4-one under specific conditions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures. The presence of chlorine and methoxy groups enhances its lipophilicity and biological activity compared to similar compounds.

Antiproliferative Effects

One of the most significant areas of research surrounding this compound is its antiproliferative effects against cancer cells. In studies involving prostate cancer cell lines (LNCaP), this compound demonstrated an IC50 value of approximately 9.4 μM , indicating its effectiveness in inhibiting cell proliferation.

Inhibition of Monoamine Oxidase

The compound has also been evaluated for its inhibitory potential against human monoamine oxidase (MAO) isozymes. It was found to be among the top inhibitors for MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters and are implicated in various neurological disorders . The presence of chlorine atoms has been shown to enhance the inhibitory activity against MAO-B compared to non-substituted compounds .

While specific mechanisms for this compound remain largely unexplored, flavonoids are generally known for their antioxidant, anti-inflammatory, and anticancer properties. The unique substitution pattern in this compound may influence these activities significantly.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-2-(3-methoxyphenyl)-4H-chromen-4-one | One chlorine atom; fewer methoxy groups | Less potent in biological assays compared to the target compound |

| 6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Bromine substitution; two methoxy groups | Exhibits different reactivity patterns due to bromine |

| 2-(3-hydroxyphenyl)-4H-chromen-4-one | Hydroxy group instead of methoxy | Different biological activity profile; less lipophilic |

| 6-Methyl-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Methyl group instead of chlorine | Potentially lower toxicity but reduced activity |

Case Studies and Research Findings

Research indicates that flavonoids can modulate various cellular pathways involved in cancer progression. A study focusing on the antiproliferative effects of several flavonoid derivatives revealed that those with halogen substitutions exhibited enhanced activity due to increased lipophilicity and interaction with cellular membranes .

In another investigation into the structure-activity relationship (SAR) of chromenone derivatives, it was found that compounds with multiple methoxy groups alongside halogen substitutions had improved selectivity and potency against cancer cell lines .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, aromatic protons in the 3,4,5-trimethoxyphenyl group appear as singlet δ 3.8–3.9 ppm, while chromen-4-one carbonyl resonates at δ 176–178 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 409.16) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles. Disordered methoxy groups require iterative refinement .

What in vitro assays are used to evaluate its antiproliferative activity, and how is potency quantified?

Q. Basic Biological Screening

- Cell Viability Assays : MTT or SRB assays measure IC₅₀ values (e.g., 10–40 μM against prostate cancer cell lines like PC-3 or LNCaP) .

- Flow Cytometry : Cell cycle analysis (e.g., G2/M arrest) after 24-hour treatment at 20–40 μM concentrations. Data normalized to DMSO controls .

- Dose-Response Curves : Triplicate experiments with error bars (mean ± SD) ensure statistical significance (p < 0.05) .

How do structural modifications (e.g., hydroxyl vs. methoxy groups) impact biological activity?

Advanced SAR Analysis

Evidence from analogs (e.g., KKR series) reveals:

- Methoxy Groups : 3,4,5-Trimethoxyphenyl enhances tubulin binding and antiproliferative activity (IC₅₀: 8.2 μM) compared to di-methoxy derivatives (IC₅₀: >50 μM) .

- Chlorine Substitution : 6,8-Dichloro substitution increases metabolic stability but may reduce solubility. Removal (e.g., KKR-8) abolishes activity .

- Hydroxyl Groups : 3-Hydroxy derivatives (KKR-4) show moderate activity (IC₅₀: 25 μM), suggesting hydrogen bonding with target proteins .

What challenges arise in regioselective halogenation during derivative synthesis?

Advanced Synthesis

Bromination of 2-styrylchromones (e.g., 6,8-dichloro derivatives) often yields vicinal dibromides due to electron-deficient double bonds. Regioselectivity is controlled by:

- Solvent Polarity : Non-polar solvents (toluene) favor 1,2-addition, while DMF promotes 1,4-adducts .

- Catalysts : Lewis acids (FeCl₃) direct electrophilic substitution to the 3-position .

Unexpected products (e.g., dithiated derivatives) require TLC monitoring and iterative optimization .

How are computational methods (DFT, molecular docking) applied to study its mechanism?

Q. Advanced Computational Analysis

- DFT Studies : Predict HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential surfaces, identifying nucleophilic attack sites at the chromen-4-one carbonyl .

- Molecular Docking : Autodock Vina simulates binding to β-tubulin (PDB: 1SA0). Scores correlate with IC₅₀ values; trimethoxyphenyl groups fit the colchicine pocket .

- MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å) in explicit solvent models .

How can contradictory bioactivity data across studies be resolved?

Data Contradiction Analysis

Discrepancies in IC₅₀ values (e.g., 10 vs. 40 μM) may stem from:

- Cell Line Variability : Androgen-sensitive (LNCaP) vs. -insensitive (PC-3) prostate cancer models .

- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound uptake .

- Metabolic Stability : Cytochrome P450-mediated degradation in prolonged assays (>48 hours) .

Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .

What crystallographic challenges occur during structure determination?

Q. Advanced Structural Analysis

- Twinning : Common in chromen-4-ones due to pseudo-symmetry. SHELXL’s TWIN/BASF commands refine twin fractions .

- Disorder : Methoxy groups exhibit rotational disorder. PART instructions in SHELXL partition occupancy .

- Data Quality : High-resolution (<1.0 Å) data from synchrotron sources reduce R-factor residuals (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.